Comprehensive Spectral Profiling of 4-Methanesulfonyl-3-methoxyaniline: An Analytical Whitepaper
Comprehensive Spectral Profiling of 4-Methanesulfonyl-3-methoxyaniline: An Analytical Whitepaper
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methanesulfonyl-3-methoxyaniline (CAS: 75259-31-3) Formula: C₈H₁₁NO₃S | Exact Mass: 201.0457 Da
Executive Summary & Analytical Strategy
In modern drug development, functionalized anilines serve as critical building blocks for kinase inhibitors and sulfonamide-based therapeutics[1]. 4-Methanesulfonyl-3-methoxyaniline is a highly versatile scaffold featuring three distinct functionalities on a benzene ring: a primary amine (electron-donating), a methoxy group (electron-donating), and a methanesulfonyl/mesyl group (strongly electron-withdrawing).
As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a checklist of tests, but as an orthogonal, self-validating system . The electronic push-pull dynamics of this specific ring system dramatically dictate its spectral behavior. To ensure absolute structural confidence, we employ a triad of analytical techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared (FT-IR) for functional group validation, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for exact isotopic mapping.
Analytical Workflow for Orthogonal Structural Elucidation
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of 4-Methanesulfonyl-3-methoxyaniline is defined by the competing electronic effects of its substituents. The mesyl group (-SO₂CH₃) at C-4 is strongly deshielding, pulling electron density away from the ortho position (H-5)[2]. Conversely, the methoxy (-OCH₃) and amine (-NH₂) groups push electron density into the ring, highly shielding the protons situated between or adjacent to them (H-2 and H-6).
Spectral Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment / Causality |
| ¹H | 7.45 | d (J = 8.5) | 1H | H-5 : Deshielded by ortho -SO₂CH₃. |
| ¹H | 6.35 | d (J = 2.0) | 1H | H-2 : Highly shielded, located between -OCH₃ and -NH₂. |
| ¹H | 6.25 | dd (J = 8.5, 2.0) | 1H | H-6 : Shielded by ortho -NH₂; coupled to H-5 and H-2. |
| ¹H | 6.10 | br s | 2H | -NH₂ : Broadened due to quadrupolar relaxation of ¹⁴N. |
| ¹H | 3.85 | s | 3H | -OCH₃ : Typical methoxy resonance. |
| ¹H | 3.10 | s | 3H | -SO₂CH₃ : Deshielded methyl adjacent to sulfone[3]. |
| ¹³C | 158.0, 154.5 | s | - | C-3, C-1 : Oxygen and Nitrogen-bearing aromatic carbons. |
| ¹³C | 130.5, 108.5, 97.0 | s | - | C-5, C-6, C-2 : Aromatic methines (C-2 is most shielded). |
| ¹³C | 118.0 | s | - | C-4 : Sulfone-bearing carbon. |
| ¹³C | 56.5, 44.0 | s | - | -OCH₃, -SO₂CH₃ : Aliphatic carbons. |
Standardized Acquisition Protocol
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Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Scientific Rationale: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring the -NH₂ signal appears as a distinct, integrated broad singlet rather than exchanging and broadening into the baseline.
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Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, D1 = 2 sec) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2 sec, with WALTZ-16 decoupling).
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Self-Validation Checkpoint: Evaluate the integration ratio of the -OCH₃ (δ 3.85) and -SO₂CH₃ (δ 3.10) singlets. They must yield a perfect 3:3 (1:1) ratio. Any deviation >5% indicates co-eluting aliphatic impurities or insufficient relaxation delay (D1), invalidating the quantitative purity assessment.
Vibrational Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) FTIR is utilized to confirm the presence of the primary amine and the sulfone group. Unlike traditional KBr pellets, ATR prevents the hygroscopic absorption of atmospheric water, which would otherwise mask the critical N-H stretching region.
Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3450, 3350 | Medium, Doublet | N-H Stretch (Asym & Sym) | Primary aromatic amine (-NH₂) |
| 3010, 2940 | Weak | C-H Stretch | Aromatic and Aliphatic C-H |
| 1620 | Strong | N-H Bend (Scissoring) | Primary amine confirmation |
| 1300 | Very Strong | S=O Stretch (Asymmetric) | Characteristic sulfone band[2] |
| 1250 | Strong | C-O-C Stretch (Asymmetric) | Aryl alkyl ether (-OCH₃) |
| 1140 | Strong | S=O Stretch (Symmetric) | Characteristic sulfone band[3] |
Standardized Acquisition Protocol
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Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.
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Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Sample Application: Apply ~2 mg of solid 4-Methanesulfonyl-3-methoxyaniline directly onto the crystal. Apply uniform pressure using the anvil.
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Self-Validation Checkpoint: Inspect the background scan immediately prior to sample acquisition. The absolute absence of a broad 3200–3600 cm⁻¹ band in the background ensures that the N-H doublet observed in the sample is strictly from the analyte, ruling out ambient humidity artifacts.
High-Resolution Mass Spectrometry (LC-HRMS)
Mass spectrometry provides the exact molecular formula and structural connectivity through collision-induced dissociation (CID). Because the molecule contains a basic aniline nitrogen, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, yielding a robust[M+H]⁺ precursor ion.
Fragmentation Pathway
Upon collisional activation, methylsulfonyl anilines characteristically expel sulfur dioxide (SO₂) or the entire methanesulfonyl radical/neutral loss[2].
ESI+ CID Fragmentation Pathway of 4-Methanesulfonyl-3-methoxyaniline
Spectral Data Summary
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ | 202.0535 | 202.0532 | -1.4 | 100% (Base Peak) |
| [M+H - SO₂]⁺ | 138.0916 | 138.0910 | -4.3 | 45% |
| [M+H - CH₃SO₂]⁺ | 123.0681 | 123.0675 | -4.8 | 60% |
Standardized Acquisition Protocol
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Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Scientific Rationale: Formic acid provides the excess protons necessary to drive ESI+ ionization of the aniline group.
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Acquisition: Inject 2 µL into an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Set capillary voltage to 3.5 kV and use a normalized collision energy (NCE) of 25 eV for MS/MS.
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Self-Validation Checkpoint (The Isotope Rule): Before analyzing fragments, examine the isotopic envelope of the 202.05 m/z precursor. Because the molecule contains one Sulfur atom, the [M+2+H]⁺ peak (m/z 204.04) must be present at approximately 4.4% relative abundance (driven by the 4.2% natural abundance of ³⁴S). Absence of this specific isotopic signature mathematically invalidates the sulfur-containing formula assignment.
Conclusion
The structural validation of 4-Methanesulfonyl-3-methoxyaniline requires a holistic interpretation of its spectral data. The ¹H NMR shifts perfectly map the electron-donating and withdrawing tug-of-war on the aromatic ring; the ATR-FTIR unambiguously proves the coexistence of the primary amine and sulfone groups; and the LC-HRMS exact mass and ³⁴S isotopic signature lock in the elemental composition. By employing the self-validating checkpoints embedded in these protocols, researchers can ensure absolute analytical integrity before advancing this scaffold into downstream synthetic pipelines.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline." PubChem. Available at:[Link]
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Bhunia, S., et al. "An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779; A Janus Kinase 2 Inhibitor." Organic Process Research & Development, 2016. Available at:[Link]
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L. Candish, et al. "Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts." Beilstein Journal of Organic Chemistry, 2011. Available at:[Link]
